ZBDPUCXJZDSDJN-AITKFJGESA-N
Description
The compound with the identifier ZBDPUCXJZDSDJN-AITKFJGESA-N corresponds to 2,2-dimethyl-3-[(1-methylethylidene)amino]-4-imidazolidinone, a heterocyclic organic compound featuring a 4-imidazolidinone core. This structure is characterized by a five-membered ring containing two nitrogen atoms and one ketone group. Imidazolidinones are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C22H26ClN3O4 |
|---|---|
Molecular Weight |
431.917 |
InChI |
InChI=1S/C22H26ClN3O4/c23-15-2-4-16(5-3-15)26-14-22-7-6-17(30-22)18(19(22)21(26)28)20(27)24-8-1-9-25-10-12-29-13-11-25/h2-7,17-19H,1,8-14H2,(H,24,27)/t17-,18?,19?,22-/m1/s1 |
InChI Key |
ZBDPUCXJZDSDJN-AITKFJGESA-N |
SMILES |
C1COCCN1CCCNC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)Cl)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize ZBDPUCXJZDSDJN-AITKFJGESA-N, we compare it with structurally related compounds from the provided evidence (Table 1).
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings:
This contrasts with 1,3-bis(hydroxymethyl)urea, which lacks a heterocyclic core but shares hydrogen-bonding capacity . Pentamidine isethionate shares nitrogen-rich aromaticity but lacks the imidazolidinone ring, highlighting the role of ring structure in biological targeting .
Molecular Complexity and Applications :
- This compound’s branched substituents suggest higher lipophilicity compared to linear analogs like ethyl xanthate salts , which prioritize ionic interactions .
- N,N'-Bis-cinnamylidene-1,6-hexanediamine demonstrates the importance of conjugated systems for metal binding, a feature absent in the target compound .
Synthetic Accessibility :
- While this compound requires multistep synthesis (e.g., cyclization and Schiff base formation), compounds like ethyl xanthate salts are simpler to produce, reflecting a trade-off between complexity and functionality .
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